N-(5-环己基-1,3,4-噁二唑-2-基)-2-苯氧基乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide” is a compound that contains an oxadiazole ring, which is a five-membered heterocyclic ring that possesses two carbons, one oxygen atom, and two nitrogen atoms . The compound is not intended for human or veterinary use and is used for research purposes only.
Synthesis Analysis
Oxadiazole derivatives are synthesized through various methods. For instance, N-substituted-(3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)phenyl)benzamide, urea, and substituted benzenesulfonamide derivatives were developed by Kavitha et al . The anticancer activity of these synthesized derivatives was evaluated against different cancer cell lines like HeLa and MCF-7 using cisplatin as a reference standard .科学研究应用
计算和药理学潜力
包含 1,3,4-恶二唑部分的化合物(包括类似于 N-(5-环己基-1,3,4-恶二唑-2-基)-2-苯氧基乙酰胺的衍生物)已在计算和药理学上对其在毒性评估、肿瘤抑制、抗氧化、镇痛和抗炎作用中的潜力进行了评估。例如,某些衍生物在各种检测中表现出中等的抑制作用,表明它们作为具有多种治疗应用的药理剂的潜力 (Faheem, 2018)。
抗菌和细胞毒性研究
新型恶二唑衍生物已被合成并对其抗菌活性和细胞毒性进行了评估。研究表明,这些化合物对一系列细菌和真菌表现出显着的抗菌活性,同时对 NIH/3T3 细胞具有不同程度的细胞毒性,这强调了它们在开发具有特定细胞毒性特征的新型抗菌剂中的潜力 (Kaplancıklı 等人,2012)。
抗癫痫活性
关于新型基于柠檬烯和柠檬醛的 2,5-二取代-1,3,4-恶二唑的研究探索了它们的抗惊厥活性。这些研究已经确定了在最大电休克发作 (MES)、皮下戊四氮唑 (scPTZ) 和皮下士的宁 (scSTY) 模型中具有显着作用的化合物,突出了恶二唑环在增强抗癫痫特性中的重要性 (Rajak 等人,2013)。
炎症酶的双重抑制剂
一些 1,3,4-恶二唑衍生物已被确定为 5-脂氧合酶 (LO) 和环氧合酶 (CO) 的双重抑制剂,在炎症大鼠模型中显示出显着的口服活性,而不会引起溃疡。这表明它们作为更安全的抗炎剂的潜力 (Mullican 等人,1993)。
抗癌活性
恶二唑衍生物也因其抗癌特性而受到评估,其中一些对人类肺癌细胞系表现出显着的活性。这突出了恶二唑化合物在新型抗癌疗法开发中的潜力 (Panchal 等人,2020)。
作用机制
Target of Action
Compounds with similar structures, such as oxadiazoles, have been reported to have a wide range of applications .
Mode of Action
Oxadiazoles, in general, have been utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Biochemical Pathways
It’s worth noting that compounds with amide and sulphonamide groups in oxadiazole have been observed to enhance antidiabetic activities .
Result of Action
Similar compounds have shown more than 70% inhibition of α-amylase, indicating potential antidiabetic activity .
属性
IUPAC Name |
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c20-14(11-21-13-9-5-2-6-10-13)17-16-19-18-15(22-16)12-7-3-1-4-8-12/h2,5-6,9-10,12H,1,3-4,7-8,11H2,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNAZAQNQSLDFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(O2)NC(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。